molecular formula C21H24O3 B14672897 1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one CAS No. 38482-02-9

1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one

Katalognummer: B14672897
CAS-Nummer: 38482-02-9
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: NBLRWMWYAVQRIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one is an organic compound with the molecular formula C21H24O3. It is known for its unique structure, which includes a hexyl chain and two hydroxyl groups attached to a phenyl ring, along with a phenylprop-2-EN-1-one moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one typically involves the condensation of 5-hexyl-2,4-dihydroxybenzaldehyde with acetophenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the phenylprop-2-EN-1-one moiety can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one is unique due to its combination of a hexyl chain, two hydroxyl groups, and a phenylprop-2-EN-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

38482-02-9

Molekularformel

C21H24O3

Molekulargewicht

324.4 g/mol

IUPAC-Name

1-(5-hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C21H24O3/c1-2-3-4-8-11-17-14-18(21(24)15-20(17)23)19(22)13-12-16-9-6-5-7-10-16/h5-7,9-10,12-15,23-24H,2-4,8,11H2,1H3

InChI-Schlüssel

NBLRWMWYAVQRIF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1=CC(=C(C=C1O)O)C(=O)C=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.